2-{bicyclo[2.2.2]octan-1-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{bicyclo[2.2.2]octan-1-yl}ethan-1-amine hydrochloride is a chemical compound characterized by its bicyclic structure, which includes a bicyclo[2.2.2]octane moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{bicyclo[2.2.2]octan-1-yl}ethan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene.
Functionalization: The resulting bicyclo[2.2.2]octane is then functionalized to introduce the ethan-1-amine group. This can be done through a series of reactions including halogenation, followed by nucleophilic substitution with an amine.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization and purification steps.
Types of Reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives depending on the electrophile used.
Scientific Research Applications
2-{bicyclo[2.2.2]octan-1-yl}ethan-1-amine hydrochloride is utilized in:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In studies involving the interaction of bicyclic amines with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{bicyclo[2.2.2]octan-1-yl}ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- 2-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine
- 2-{bicyclo[2.2.2]octan-3-yl}ethan-1-amine
Comparison:
- Structural Differences: The position of the ethan-1-amine group on the bicyclo[2.2.2]octane ring can significantly affect the compound’s reactivity and interaction with other molecules.
- Reactivity: The different positions of the amine group can lead to variations in the types of reactions the compound can undergo and the conditions required.
- Applications: While similar compounds may share some applications, the specific positioning of functional groups can make 2-{bicyclo[2.2.2]octan-1-yl}ethan-1-amine hydrochloride unique in its binding properties and reactivity.
This detailed overview should provide a comprehensive understanding of 2-{bicyclo[222]octan-1-yl}ethan-1-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2408962-42-3 |
---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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